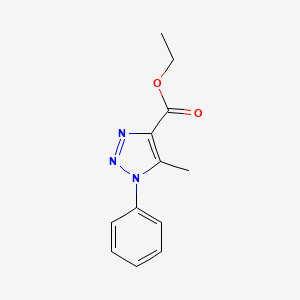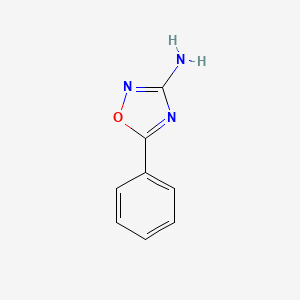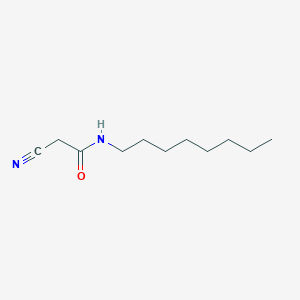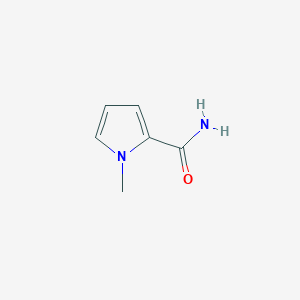
ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate
Descripción general
Descripción
The compound “ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate” is a derivative of 1,2,3-triazole . It is synthesized from azido-benzene and ethyl acetyl-acetate . The compound forms an R(2) (2)(8) inversion dimer, a frequent motif in carboxylic acids .
Synthesis Analysis
The synthesis of this compound involves the reaction of azido-benzene and ethyl acetyl-acetate . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound includes a pair of hydrogen bonds [2.617 (2) Å] that interconnects a pair of the carboxyl groups . The bonding H atom in the O—H⋯O hydrogen bond is significantly shifted towards the acceptor O atom .Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-triazoles have been extensively used in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
Organic Synthesis
1,2,3-triazoles play a significant role in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-triazoles are utilized in supramolecular chemistry . These spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . This involves the use of biological molecules to form covalent bonds with other molecules, whether they are organic or inorganic.
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used for various purposes . This includes the study of biological systems using chemical techniques, tools, and methods.
Fluorescent Imaging
1,2,3-triazoles have applications in fluorescent imaging . This is a technique used in cellular biology to visualize cells and cellular components with the help of fluorescent dyes and a fluorescence microscope.
Materials Science
Lastly, 1,2,3-triazoles are used in materials science . This involves the discovery and design of new materials, with an emphasis on solids.
Direcciones Futuras
The future directions for the research on this compound could involve further exploration of its potential biological activities, given the known activities of triazole derivatives . Additionally, the synthesis process could be optimized, and the compound could be tested in various chemical reactions .
Mecanismo De Acción
Target of Action
The primary targets of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
The specific mode of action of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound might interact with its targets and induce changes in their function.
Biochemical Pathways
The exact biochemical pathways affected by ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate Triazole compounds have been found to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of the action of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate Triazole compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate It’s known that the synthesis of triazole compounds can be influenced by environmental conditions .
Propiedades
IUPAC Name |
ethyl 5-methyl-1-phenyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-9(2)15(14-13-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRRVXYRKNYGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)




![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)




![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
